N-(5-Chloropyridin-2-yl)-N'-methylthiourea
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Overview
Description
N-(5-Chloropyridin-2-yl)-N’-methylthiourea is a chemical compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields such as medicinal chemistry, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloropyridin-2-yl)-N’-methylthiourea typically involves the reaction of 5-chloropyridine-2-amine with methyl isothiocyanate. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The reaction proceeds through the nucleophilic attack of the amine group on the isothiocyanate, leading to the formation of the desired thiourea compound.
Industrial Production Methods
In an industrial setting, the production of N-(5-Chloropyridin-2-yl)-N’-methylthiourea can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the product. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(5-Chloropyridin-2-yl)-N’-methylthiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine using reducing agents like lithium aluminum hydride.
Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran under reflux conditions.
Substitution: Amines or thiols; reactions are often conducted in polar solvents such as dimethylformamide or acetonitrile at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-Chloropyridin-2-yl)-N’-methylthiourea has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biology: The compound can be used as a probe to study enzyme activities and protein interactions.
Agriculture: It serves as a precursor for the development of agrochemicals such as herbicides and fungicides.
Materials Science: The compound is utilized in the synthesis of functional materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(5-Chloropyridin-2-yl)-N’-methylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea group can form hydrogen bonds and coordinate with metal ions, which can modulate the activity of the target proteins. Additionally, the chloropyridine ring can participate in π-π interactions and hydrophobic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
N-(5-Chloropyridin-2-yl)-N’-phenylthiourea: Similar structure but with a phenyl group instead of a methyl group.
N-(5-Chloropyridin-2-yl)-N’-ethylthiourea: Similar structure but with an ethyl group instead of a methyl group.
N-(5-Chloropyridin-2-yl)-N’-isopropylthiourea: Similar structure but with an isopropyl group instead of a methyl group.
Uniqueness
N-(5-Chloropyridin-2-yl)-N’-methylthiourea is unique due to its specific combination of a chloropyridine ring and a methylthiourea group. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
59180-93-7 |
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Molecular Formula |
C7H8ClN3S |
Molecular Weight |
201.68 g/mol |
IUPAC Name |
1-(5-chloropyridin-2-yl)-3-methylthiourea |
InChI |
InChI=1S/C7H8ClN3S/c1-9-7(12)11-6-3-2-5(8)4-10-6/h2-4H,1H3,(H2,9,10,11,12) |
InChI Key |
KOPWVUCCKATNQI-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=S)NC1=NC=C(C=C1)Cl |
Origin of Product |
United States |
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